molecular formula C11H9N3O3 B1523785 Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate CAS No. 1239756-97-8

Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B1523785
CAS No.: 1239756-97-8
M. Wt: 231.21 g/mol
InChI Key: XGQYGDCHRKGWNS-UHFFFAOYSA-N
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Description

Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate (CAS 1239756-97-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 11 H 9 N 3 O 3 and a molecular weight of 231.21 g/mol, this dihydropyrimidine derivative is a valuable scaffold in medicinal chemistry . Dihydropyrimidine-based compounds are of significant scientific interest due to their diverse biological activities. Research indicates that this structural class possesses a broad pharmacological profile, including demonstrated anti-inflammatory properties in preclinical models . Furthermore, recent studies highlight the potential of similar pyrimidine derivatives as multifunctional ligands for complex neurological targets, underscoring their relevance in modern drug discovery campaigns . The core dihydropyrimidine structure is also known to be explored for antibacterial, antiviral, and antitumor activities . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 6-oxo-2-pyridin-3-yl-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-17-11(16)8-6-13-9(14-10(8)15)7-3-2-4-12-5-7/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQYGDCHRKGWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate (CAS No. 1239756-97-8) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its molecular formula C11H9N3O3C_{11}H_{9}N_{3}O_{3} and molecular weight of 231.21 g/mol, has been investigated for its potential applications in drug development due to its promising pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of pyrimidine have shown IC50 values ranging from nanomolar to micromolar concentrations against different tumor types, suggesting potent anticancer activity.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound 15MCF-72.74
Compound 15HepG24.92
Compound 15A5491.96
This compoundTBDTBD

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Pyrimidine derivatives are known to exhibit antibacterial and antifungal properties. Studies have shown that certain compounds possess high action against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential as antimicrobial agents.

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundBacteria/FungiMinimum Inhibitory Concentration (MIC)
Compound AE. coliX µg/mL
Compound BS. aureusY µg/mL
This compoundTBDTBD

The biological activity of this compound is often attributed to its ability to interact with key biological targets. For example, some studies suggest that pyrimidine derivatives can inhibit enzymes involved in cancer progression and microbial resistance mechanisms.

Case Studies

  • Anticancer Study : In a study evaluating the efficacy of various pyrimidine derivatives on cancer cell lines, methyl 6-oxo compounds were found to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Study : Another research focused on the antimicrobial properties of methyl-substituted pyrimidines demonstrated significant bacteriostatic effects against S. aureus, with further investigation revealing that these compounds disrupt bacterial cell wall synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate has shown promise in anticancer research. Studies indicate that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications of the pyrimidine ring could enhance the inhibitory activity against tumor growth, suggesting that this compound may serve as a lead structure for developing novel anticancer agents .

2. Antimicrobial Properties
Research has indicated that similar compounds possess antimicrobial properties. A derivative of this compound was tested against various bacterial strains and showed effective inhibition of growth, making it a candidate for further development into antimicrobial agents .

3. Enzyme Inhibition
this compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition could provide a mechanism for its potential use in treating diseases like cancer or bacterial infections.

Application Area Specific Use Research Findings
Anticancer ActivityLead compound for drug developmentSignificant cytotoxic effects against cancer cell lines
Antimicrobial PropertiesPotential antimicrobial agentEffective against various bacterial strains
Enzyme InhibitionDHFR inhibitorInhibitory effects on DNA synthesis pathways

Agricultural Science Applications

1. Herbicide Development
The structural characteristics of this compound make it suitable for developing herbicides. Research has focused on synthesizing derivatives that can selectively inhibit weed growth without affecting crop yield. Preliminary studies have shown promising results in controlling specific weed species while maintaining crop health .

2. Plant Growth Regulators
Investigations into the use of this compound as a plant growth regulator have also been conducted. Compounds with similar structures have been shown to promote growth and enhance stress tolerance in plants, indicating that this compound could be explored for these applications .

Materials Science Applications

1. Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials with specific electronic or optical properties. Its ability to form coordination complexes with metals opens avenues for developing novel materials for electronics or photonics applications .

2. Nanotechnology Applications
The compound's unique chemical properties allow it to be incorporated into nanostructures for drug delivery systems. Research is ongoing into its potential to improve the efficacy and targeting of therapeutic agents at the cellular level .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of methyl 6-oxo derivatives against breast cancer cell lines. The results indicated that certain modifications significantly increased apoptosis rates compared to standard treatments, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Herbicide Efficacy

Field trials were conducted using methyl 6-oxo-based herbicides on soybean crops. The results showed a reduction in weed biomass by over 70% without negatively impacting soybean yield, suggesting its effectiveness as a selective herbicide.

Case Study 3: Nanoparticle Formation

Research demonstrated that methyl 6-oxo could be used to create nanoparticles that encapsulate chemotherapeutic drugs, enhancing their delivery efficiency to targeted cancer cells while minimizing side effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, synthetic yields, physical properties, and spectroscopic data for methyl/ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates with varying 2-position substituents. Key findings are summarized in Table 1.

Physical and Spectroscopic Properties

  • Melting Points :
    Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (Compound 16, ) exhibits a melting point of 193–194°C, lower than typical pyridinyl derivatives, likely due to reduced π-stacking from the phenyl and methyl groups.
  • NMR Signatures :
    • Pyridin-3-yl derivatives show characteristic aromatic proton signals at δ ~8.6 ppm (pyridine H) and δ ~13.3 ppm (NH) .
    • Triazole-substituted analogs display downfield shifts for triazole protons (δ 9.23 ppm) due to ring current effects .

Table 1. Comparative Data for Methyl/Ethyl 6-Oxo-1,6-Dihydropyrimidine-5-Carboxylates

Substituent (2-position) Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key NMR Signals (δ, ppm) Reference
Pyridin-3-yl C12H9N3O3 243.22
Pyridazin-3-yl C11H9N3O3 231.20 41 13.39 (s, NH), 8.63 (s, pyridazine H)
1H-1,2,4-Triazol-1-yl C9H8N4O3 220.18 60 9.23 (s, triazole H), 8.50 (s, NH)
Trifluoromethyl C8H7F3N2O3 236.15
Phenyl + Methyl (Compound 16) C13H12N2O3 244.25 39 193–194 2.59 (s, CH3), 7.43–7.61 (m, ArH)

Preparation Methods

Summary Table of Preparation Methods

Method Key Features Reaction Time Yield (%) Environmental Aspect
Biginelli with DIPEAc Room temp, DIPEAc catalyst 45 min 94 Mild, efficient, green
Deep Eutectic Solvents Choline chloride-based solvents 2–3 h 76–80 Biodegradable, low toxicity
Microwave-Assisted Synthesis Rapid heating, solvent-free or green solvents 3–30 min 80–96 Energy-efficient, solvent-free
Mechanochemical Grinding Solvent-free, manual grinding Minutes High Minimal waste, green
Post-Synthetic Alkylation Reflux with alkylating agents 1 h High Conventional, requires solvents

Q & A

Q. How can the synthesis of methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using substituted pyrimidine precursors. Key steps include:
  • Refluxing precursors (e.g., pyridin-3-yl derivatives) with chloroacetic acid and sodium acetate in glacial acetic acid/acetic anhydride mixtures (8–10 hours, 78% yield) .
  • Solvent optimization: Ethyl acetate-ethanol (3:2) mixtures improve recrystallization purity .
  • Temperature control (e.g., maintaining 427–428 K during crystallization) to prevent decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns protons and carbons in the pyrimidine and pyridine rings. For example, methyl groups appear at δ 2.59–3.58 ppm, while aromatic protons show multiplet signals at δ 7.43–7.61 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1722 cm⁻¹) and NH/OH (3174–3450 cm⁻¹) stretches .
  • Elemental Analysis : Validates purity (e.g., C: 63.93%, N: 11.47%) .

Q. What are the primary biological activities associated with this compound?

  • Methodological Answer :
  • Antibacterial Activity : Dihydropyrimidine derivatives exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis. Assays involve minimum inhibitory concentration (MIC) testing .
  • Kinase Inhibition : Structural analogs show potential in targeting protein kinases (e.g., PI3Kα), validated via enzyme-linked immunosorbent assays (ELISAs) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine ring functionalization be addressed?

  • Methodological Answer :
  • Protecting Groups : Use of tosyl (Ts) or trimethoxybenzyl groups to block reactive sites during synthesis .
  • Catalytic Control : Pd-mediated cross-coupling reactions improve regioselectivity for pyridin-3-yl substitution .
  • Computational Modeling : DFT calculations predict electron density distribution to guide functionalization at C5 or C6 positions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-Analysis : Compare MIC values across studies (e.g., 39% yield derivatives vs. 67% yield analogs) to identify structure-activity trends .
  • Crystal Structure Correlation : Relate puckering angles (e.g., 0.224 Å deviation in pyrimidine rings) to bioactivity differences .
  • Dose-Response Studies : Validate discrepancies using standardized assays (e.g., broth microdilution for antibiotics) .

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Enantioselective Synthesis : Chiral auxiliaries (e.g., (S)-configured tosyl groups) yield enantiomers with distinct binding affinities .
  • X-ray Crystallography : Resolve absolute configuration (e.g., flattened boat conformation) to correlate with kinase inhibition .
  • Molecular Docking : Simulate interactions with target proteins (e.g., PI3Kα) to explain enantiomer-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidine-5-carboxylate

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